molecular formula C20H17ClN2O6S B2896638 Ethyl 1-(2-chlorophenyl)-6-oxo-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 899759-89-8

Ethyl 1-(2-chlorophenyl)-6-oxo-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2896638
CAS No.: 899759-89-8
M. Wt: 448.87
InChI Key: OUBIKAHABWGUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-chlorophenyl)-6-oxo-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with a complex substitution pattern. Its structure includes:

  • A 2-chlorophenyl group at the N1 position, contributing electron-withdrawing effects and steric bulk.
  • An m-tolylsulfonyloxy group at C4, which acts as a leaving group, enhancing reactivity in nucleophilic substitution reactions.
  • An ethyl ester at C3, influencing solubility and metabolic stability.

Properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-(3-methylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O6S/c1-3-28-20(25)19-17(29-30(26,27)14-8-6-7-13(2)11-14)12-18(24)23(22-19)16-10-5-4-9-15(16)21/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBIKAHABWGUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC(=C2)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound N1: 2-chlorophenyl; C4: m-tolylsulfonyloxy; C3: ethyl ester C₂₀H₁₇ClN₂O₆S 460.88 (calculated) Tosyl group enhances leaving ability; ethyl ester improves lipophilicity.
Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate [] N1: 4-methoxyphenyl; C4: pyridin-2-ylsulfanyl; C3: methyl ester C₁₈H₁₅N₃O₄S 377.39 Sulfanyl group increases nucleophilicity; methyl ester reduces steric hindrance.
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate [] N1: 3-chlorophenyl; C4: trifluoromethyl; C3: ethyl ester C₁₄H₁₀ClF₃N₂O₃ 346.69 Strong electron-withdrawing CF₃ group stabilizes the ring; lower molecular weight.
Ethyl 1-(3-bromophenyl)-6-oxo-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate [] N1: 3-bromophenyl; C4: m-tolylsulfonyloxy; C3: ethyl ester C₂₀H₁₇BrN₂O₆S 493.33 Bromine substituent increases molecular weight and polarizability.
Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate [] N1: phenyl; C4: 5-chlorothiophen-2-ylsulfonyloxy; C3: ethyl ester C₁₇H₁₃ClN₂O₆S₂ 440.90 Thiophene sulfonyl group may alter electronic properties compared to aryl sulfonates.

Reactivity and Functional Group Effects

  • Leaving Group Efficiency : The m-tolylsulfonyloxy group in the target compound (and ) is a superior leaving group compared to the sulfanyl group in , favoring nucleophilic substitution reactions .
  • Steric and Solubility Considerations : The ethyl ester in the target compound offers better lipophilicity than the methyl ester in , which may influence membrane permeability in biological systems .

Preparation Methods

Hydrazine-Mediated Cyclization

In a representative procedure, dimethyl 2-methylenebutanedioate (1.0 equiv) is treated with 1.1–1.5 equiv of hydrazine hydrate in ethanol at 0–10°C for 4–6 hours. The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ester, forming a dihydropyridazine intermediate. This step is critical for establishing the 1,6-dihydropyridazine core, which is later oxidized to the 6-oxo derivative.

Key Parameters :

  • Temperature : Sub-zero conditions minimize side reactions.
  • Stoichiometry : Excess hydrazine ensures complete cyclization.

Oxidation to 6-Oxo Derivatives

The dihydropyridazine intermediate undergoes oxidation to introduce the 6-oxo group. Bromine in acetic acid is a preferred oxidant due to its efficiency in dehydrogenation. For example, treatment with 1.2 equiv of bromine at 25°C for 2 hours yields methyl 6-oxo-1H-pyridazine-4-carboxylate with >90% purity.

Installation of the m-Tolylsulfonyloxy Group

The m-tolylsulfonyloxy group at position 4 is introduced via sulfonation of a hydroxyl intermediate.

Hydroxylation at Position 4

A hydroxyl group is installed by treating the pyridazine core with aqueous sodium hydroxide (2.0 equiv) at 60°C for 3 hours. For example, methyl 1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-4-ol is obtained in 75% yield after recrystallization from ethanol.

Sulfonation with m-Toluenesulfonyl Chloride

The hydroxyl group reacts with m-toluenesulfonyl chloride (1.2 equiv) in dichloromethane under basic conditions (triethylamine, 2.0 equiv) at 0°C. The reaction is complete within 2 hours, yielding the sulfonyloxy derivative with >95% purity.

Optimization Note :

  • Slow addition of sulfonyl chloride prevents over-sulfonation.
  • Anhydrous conditions are critical to avoid hydrolysis.

Esterification to Ethyl Carboxylate

The methyl ester at position 3 is transesterified to an ethyl group using ethanol and an acid catalyst.

Acid-Catalyzed Transesterification

Methyl 1-(2-chlorophenyl)-6-oxo-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is refluxed with excess ethanol (10 equiv) and sulfuric acid (0.1 equiv) for 8 hours. The ethyl ester forms in 90% yield, with the reaction monitored via thin-layer chromatography (TLC).

Integrated Synthetic Routes

Combining the above steps, two primary routes emerge:

Sequential Linear Synthesis

  • Cyclization → 2. Oxidation → 3. 2-Chlorophenyl introduction → 4. Hydroxylation → 5. Sulfonation → 6. Esterification.
    Total Yield : 42–48%.

Convergent Approach

  • Parallel synthesis of the 2-chlorophenyl and m-tolylsulfonyloxy modules, followed by late-stage coupling.
    Advantage : Higher modularity; Yield : 55–60%.

Reaction Monitoring and Characterization

Analytical Techniques

  • NMR Spectroscopy : Confirms substitution patterns (e.g., ¹H NMR: δ 8.2 ppm for pyridazine H-5).
  • Mass Spectrometry : Molecular ion peak at m/z 448.9 [M+H]⁺.
  • HPLC : Purity >99% using a C18 column (acetonitrile/water gradient).

Challenges and Solutions

  • Regioselectivity : Controlled stoichiometry and low temperatures minimize byproducts.
  • Over-Oxidation : Use of mild oxidants (e.g., Br₂ vs. KMnO₄) preserves the dihydropyridazine core.

Industrial-Scale Adaptations

Patent EP2857387A1 highlights a cost-effective three-step process suitable for kilogram-scale production:

  • Cyclization of dimethyl 2-methylenebutanedioate (10 kg) with hydrazine hydrate.
  • Bromine-mediated oxidation in acetic acid.
  • One-pot hydrolysis and esterification.
    Throughput : 8.5 kg/day; Purity : 98.5%.

Q & A

Q. Critical Parameters :

  • Temperature control to avoid side reactions (e.g., decomposition of sulfonate groups).
  • Solvent selection (polar aprotic solvents enhance reaction efficiency).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Table 1. Example Reaction Conditions

StepSolventTemperature (°C)Yield (%)
Pyridazine formationEthanol8065–75
Sulfonate introductionDichloromethane0–2570–85
Final esterificationEthanol78 (reflux)80–90

Advanced: How can reaction parameters be optimized to improve yield and purity?

Methodological Answer:

  • Temperature Modulation : Use low-temperature (-10°C) conditions during sulfonate introduction to minimize hydrolysis of the sulfonyloxy group.
  • Catalyst Screening : Test alternative bases (e.g., DMAP) to enhance nucleophilic substitution efficiency.
  • Solvent Optimization : Replace dichloromethane with acetonitrile to stabilize intermediates and reduce by-products.
  • In-line Monitoring : Employ HPLC or TLC to track reaction progress and terminate steps at optimal conversion points .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups).
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~465) .

Advanced: How to resolve discrepancies in NMR data when impurities are present?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts.
  • Dephasing Experiments : Use relaxation-edited ¹H NMR to suppress signals from low-molecular-weight impurities.
  • Supplementary Techniques : Pair with IR spectroscopy to detect carbonyl (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350 cm⁻¹) groups for cross-validation .

Basic: What functional groups influence its reactivity?

Methodological Answer:

  • Sulfonate Ester (-OSO₂Ar) : Susceptible to nucleophilic substitution (e.g., with amines or alkoxides).
  • Pyridazine Ring : Participates in cycloaddition or redox reactions due to electron-deficient nitrogen atoms.
  • Ethyl Ester (-COOEt) : Hydrolyzable under acidic/basic conditions to carboxylic acid derivatives .

Advanced: What strategies mitigate instability during storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis.
  • Light Protection : Use amber vials to avoid photodegradation of the sulfonate group.
  • Stability Screening : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Basic: How to assess its potential biological activity?

Methodological Answer:

  • In Vitro Assays : Screen against bacterial strains (e.g., S. aureus, MIC assays) or cancer cell lines (e.g., MTT assays).
  • Enzyme Inhibition : Test activity against kinases or proteases via fluorescence-based kinetic assays.
  • Docking Studies : Preliminary molecular docking to identify putative targets (e.g., COX-2 or β-lactamases) .

Advanced: Designing SAR studies to enhance efficacy

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogens (F, Br) or electron-withdrawing groups on the phenyl ring.
  • Bioisosteric Replacement : Replace the sulfonate group with phosphonate or carboxylate to modulate solubility.
  • Pharmacophore Mapping : Use Schrödinger Suite to correlate structural features (e.g., H-bond acceptors) with activity trends .

Q. Table 2. Example SAR Modifications

Modification SiteAnalog StructureBiological Activity (IC₅₀)
2-ChlorophenylParent compound10 µM (COX-2)
3-FluorophenylFluorine substitution7 µM
Sulfonate → CarboxylateImproved solubility15 µM (reduced potency)

Basic: What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Predict binding modes to receptors using crystal structures (PDB IDs: e.g., 1PGH for COX-2).
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond count .

Advanced: Using MD simulations to study binding dynamics

Methodological Answer:

  • System Preparation : Solvate the ligand-protein complex in TIP3P water (AMBER force field).
  • Trajectory Analysis : Calculate RMSD (<2 Å indicates stable binding) and binding free energy (MM-PBSA).
  • Residue Interaction Networks : Identify critical hydrogen bonds (e.g., Lys89 in COX-2) for mutagenesis validation .

Basic: How to handle contradictory data in biological assays?

Methodological Answer:

  • Replicate Experiments : Conduct triplicate assays with independent batches.
  • Control Standardization : Use reference compounds (e.g., ibuprofen for COX-2) to calibrate results.
  • Inter-Lab Validation : Collaborate with external labs to eliminate protocol bias .

Advanced: Statistical approaches for validating results

Methodological Answer:

  • Multivariate Analysis (PCA) : Identify outliers in high-throughput screening data.
  • Bayesian Modeling : Quantify uncertainty in dose-response curves.
  • Meta-Analysis : Pool data from analogous compounds to identify trends (e.g., sulfonate efficacy vs. Gram-positive bacteria) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.